molecular formula C10H10N2 B096159 1-Allylbenzimidazole CAS No. 19018-22-5

1-Allylbenzimidazole

Cat. No. B096159
CAS RN: 19018-22-5
M. Wt: 158.2 g/mol
InChI Key: PVNRLJJDLALBGG-UHFFFAOYSA-N
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Description

1-Allylbenzimidazole is a chemical compound that belongs to the benzimidazole family. It is a white crystalline powder that is soluble in most organic solvents. This compound has gained significant attention in recent years due to its potential applications in scientific research. In

Mechanism Of Action

The mechanism of action of 1-Allylbenzimidazole is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes or by binding to specific receptors in cells. Further studies are needed to elucidate the exact mechanism of action of this compound.

Biochemical And Physiological Effects

Studies have shown that 1-Allylbenzimidazole can induce apoptosis (programmed cell death) in cancer cells. It has also been reported to inhibit the growth of certain fungi and bacteria. Moreover, it has been shown to exhibit antioxidant and anti-inflammatory activities.

Advantages And Limitations For Lab Experiments

1-Allylbenzimidazole is a relatively easy compound to synthesize and purify. It is also readily available from commercial sources. However, its low solubility in water may limit its use in certain experiments. Moreover, its potential toxicity should be taken into consideration when handling this compound.

Future Directions

1-Allylbenzimidazole has shown great potential for various scientific research applications. Future studies could focus on the synthesis of new derivatives of this compound with enhanced biological activities. Moreover, its potential applications in catalysis and materials science could be further explored. Finally, more studies are needed to elucidate the exact mechanism of action of this compound and its potential use in the treatment of various diseases.

Synthesis Methods

The synthesis of 1-Allylbenzimidazole can be achieved by the reaction of o-phenylenediamine with allyl bromide in the presence of a base such as potassium hydroxide. The reaction takes place at a temperature of 80-90°C for several hours. The resulting product is then purified by recrystallization from a suitable solvent.

Scientific Research Applications

1-Allylbenzimidazole has been used as a starting material for the synthesis of various compounds with potential biological activities. It has been reported to exhibit anticancer, antifungal, and antibacterial properties. Moreover, it has been used as a ligand in coordination chemistry to form metal complexes that have been studied for their potential applications in catalysis and materials science.

properties

CAS RN

19018-22-5

Product Name

1-Allylbenzimidazole

Molecular Formula

C10H10N2

Molecular Weight

158.2 g/mol

IUPAC Name

1-prop-2-enylbenzimidazole

InChI

InChI=1S/C10H10N2/c1-2-7-12-8-11-9-5-3-4-6-10(9)12/h2-6,8H,1,7H2

InChI Key

PVNRLJJDLALBGG-UHFFFAOYSA-N

SMILES

C=CCN1C=NC2=CC=CC=C21

Canonical SMILES

C=CCN1C=NC2=CC=CC=C21

synonyms

1H-Benzimidazole,1-(2-propenyl)-(9CI)

Origin of Product

United States

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